Cas no 1050909-73-3 (5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole)

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a furan-2-yl group and a 1-chloroethyl moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of the chloroethyl group enhances its utility in nucleophilic substitution reactions, while the furan ring contributes to its potential as a precursor for bioactive molecules. Its stability under standard conditions and compatibility with diverse reaction conditions further underscore its versatility in synthetic applications. This compound is primarily used in research and industrial settings for constructing complex molecular frameworks.
5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole structure
1050909-73-3 structure
Product Name:5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
CAS No:1050909-73-3
MF:C8H7ClN2O2
MW:198.606380701065
MDL:MFCD09971343
CID:5055352
PubChem ID:43810477
Update Time:2025-11-03

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(1-chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
    • 5-(1-chloroethyl)-3-(2-furyl)-1,2,4-oxadiazole
    • NE57347
    • 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
    • MDL: MFCD09971343
    • Inchi: 1S/C8H7ClN2O2/c1-5(9)8-10-7(11-13-8)6-3-2-4-12-6/h2-5H,1H3
    • InChI Key: POHJBSGNXADHRQ-UHFFFAOYSA-N
    • SMILES: ClC(C)C1=NC(C2=CC=CO2)=NO1

Computed Properties

  • Exact Mass: 198.0196052g/mol
  • Monoisotopic Mass: 198.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.1

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-oxadiazole

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-Oxadiazole: A Comprehensive Overview

5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-Oxadiazole, identified by the CAS Registry Number 1050909-73-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The presence of a chloroethyl group at position 5 and a furan substituent at position 3 imparts unique electronic and structural properties to this molecule.

The synthesis of 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-Oxadiazole typically involves multi-step reactions, often starting from furan derivatives and utilizing various coupling agents or activating reagents to introduce the oxadiazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields. These improvements are particularly relevant for applications requiring large-scale production or high-purity materials.

One of the most notable applications of this compound is in the field of pharmaceutical chemistry. The oxadiazole ring is known for its ability to act as a bioisostere, offering structural versatility while maintaining pharmacokinetic properties. Studies have shown that substituents at positions 5 and 3 can significantly influence the compound's bioavailability and metabolic stability. For instance, the chloroethyl group enhances lipophilicity, potentially improving absorption across biological membranes.

In addition to its pharmaceutical applications, 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-Oxadiazole has garnered attention in materials science due to its potential as a building block for advanced materials. Researchers have explored its use in constructing functional polymers and hybrid materials with tailored electronic properties. The furan moiety contributes to conjugation within the molecule, which can be exploited for applications in optoelectronics or energy storage devices.

Recent studies have also highlighted the environmental compatibility of this compound. Investigations into its degradation pathways under various conditions reveal that it undergoes hydrolysis under acidic or basic conditions, leading to non-toxic byproducts. This makes it a promising candidate for sustainable chemical processes where eco-friendliness is a priority.

The structural uniqueness of 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-Oxadiazole has also made it a valuable tool in academic research. Its ability to act as both an electron-deficient and electron-rich system allows for versatile reactivity in organic transformations. Chemists have utilized it as a precursor in the synthesis of more complex heterocycles or as an intermediate in total synthesis efforts targeting natural products.

In conclusion, CAS No. 1050909-73-3, representing 5-(1-Chloroethyl)-3-(furan-2-yl)-1,2,4-Oxadiazole, stands out as a multifaceted compound with applications spanning pharmaceuticals, materials science, and academic research. Its unique structure and versatile reactivity continue to drive innovation across these fields, making it a subject of ongoing scientific exploration.

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